molecular formula C21H18ClNO B12787970 N,N-dibenzyl-4-chlorobenzamide CAS No. 7461-37-2

N,N-dibenzyl-4-chlorobenzamide

Cat. No.: B12787970
CAS No.: 7461-37-2
M. Wt: 335.8 g/mol
InChI Key: ZLDSBNHERHXHHL-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-chlorobenzamide is an organic compound with the molecular formula C21H18ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with two benzyl groups and the benzene ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibenzyl-4-chlorobenzamide can be synthesized through the reaction of 4-chlorobenzoyl chloride with dibenzylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+dibenzylamineThis compound+HCl\text{4-chlorobenzoyl chloride} + \text{dibenzylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzoyl chloride+dibenzylamine→this compound+HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-4-chlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., N,N-dibenzyl-4-aminobenzamide.

    Reduction: N,N-dibenzyl-4-chloroaniline.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N,N-Dibenzyl-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl and chlorine groups can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-chlorobenzamide
  • N,N-Dibenzyl-2-chlorobenzamide
  • N,N-Dibenzyl-3-chlorobenzamide

Uniqueness

N,N-Dibenzyl-4-chlorobenzamide is unique due to the specific positioning of the chlorine atom and the dibenzyl substitution on the amide nitrogen. This structural configuration can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the para-substitution of chlorine may influence its electronic properties and steric interactions, making it a valuable compound for targeted research applications.

Properties

CAS No.

7461-37-2

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

N,N-dibenzyl-4-chlorobenzamide

InChI

InChI=1S/C21H18ClNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

ZLDSBNHERHXHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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